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molecular formula C10H18N4 B8073563 3-[2-(2-Cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile CAS No. 999-23-5

3-[2-(2-Cyanoethyl-methyl-amino)ethyl-methyl-amino]propanenitrile

Cat. No. B8073563
M. Wt: 194.28 g/mol
InChI Key: SZYOFXQQZPULAN-UHFFFAOYSA-N
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Patent
US05804559

Procedure details

5.3 g of acrylonitrile were slowly added to 4.4 g of N,N'-dimethyl-ethylenediamine, while cooling with ice. The mixture was allowed to warm slowly to RT and was stirred at RT for 14 hours. It was heated at 80° C. for 3 hours and the volatile constituents were then removed in vacuo at a bath temperature of 80° C. 9.6 g of N,N'-bis-(2-cyanoethyl)-N,N'-dimethyl-ethylenediamine were obtained.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][NH:6][CH2:7][CH2:8][NH:9][CH3:10]>>[C:1]([CH2:2][CH2:3][N:6]([CH3:5])[CH2:7][CH2:8][N:9]([CH2:3][CH2:2][C:1]#[N:4])[CH3:10])#[N:4]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
4.4 g
Type
reactant
Smiles
CNCCNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
It was heated at 80° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the volatile constituents were then removed in vacuo at a bath temperature of 80° C

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(#N)CCN(CCN(C)CCC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.6 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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